molecular formula C21H25ClN2O3 B15144215 (Rac)-Bepotastine-d6

(Rac)-Bepotastine-d6

Cat. No.: B15144215
M. Wt: 394.9 g/mol
InChI Key: YWGDOWXRIALTES-CEKIWYKKSA-N
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Description

(Rac)-Bepotastine-d6 is a deuterated form of Bepotastine, an antihistamine used primarily for the treatment of allergic symptoms. The deuterium atoms in this compound replace hydrogen atoms, which can enhance the compound’s metabolic stability and alter its pharmacokinetic properties. This compound is particularly useful in scientific research for studying the pharmacokinetics and metabolism of Bepotastine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Rac)-Bepotastine-d6 involves the incorporation of deuterium atoms into the Bepotastine molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions typically involve the use of deuterium gas (D2) and a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent deuterium incorporation. Quality control measures are implemented to ensure the purity and isotopic enrichment of the final product.

Chemical Reactions Analysis

Types of Reactions: (Rac)-Bepotastine-d6 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN).

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(Rac)-Bepotastine-d6 has several scientific research applications, including:

    Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion (ADME) of Bepotastine.

    Metabolic Stability: Helps in understanding the metabolic pathways and stability of Bepotastine.

    Isotope Labeling: Used as an internal standard in mass spectrometry for quantifying Bepotastine levels in biological samples.

    Drug Development: Assists in the development of new antihistamines with improved pharmacokinetic properties.

Mechanism of Action

The mechanism of action of (Rac)-Bepotastine-d6 is similar to that of Bepotastine. It acts as a selective antagonist of the histamine H1 receptor, blocking the action of histamine and thereby reducing allergic symptoms such as itching, sneezing, and runny nose. The deuterium atoms in this compound may enhance its metabolic stability, leading to prolonged action and reduced frequency of dosing.

Comparison with Similar Compounds

    Bepotastine: The non-deuterated form of (Rac)-Bepotastine-d6.

    Cetirizine: Another antihistamine with similar therapeutic effects.

    Loratadine: A long-acting antihistamine used for similar indications.

Uniqueness of this compound: this compound is unique due to the presence of deuterium atoms, which can enhance its metabolic stability and alter its pharmacokinetic profile. This makes it a valuable tool in pharmacokinetic studies and drug development.

Properties

Molecular Formula

C21H25ClN2O3

Molecular Weight

394.9 g/mol

IUPAC Name

4-[4-[(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]-2,2,3,3,4,4-hexadeuteriobutanoic acid

InChI

InChI=1S/C21H25ClN2O3/c22-17-8-6-16(7-9-17)21(19-4-1-2-12-23-19)27-18-10-14-24(15-11-18)13-3-5-20(25)26/h1-2,4,6-9,12,18,21H,3,5,10-11,13-15H2,(H,25,26)/i3D2,5D2,13D2

InChI Key

YWGDOWXRIALTES-CEKIWYKKSA-N

Isomeric SMILES

[2H]C([2H])(C(=O)O)C([2H])([2H])C([2H])([2H])N1CCC(CC1)OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3

Canonical SMILES

C1CN(CCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)O

Origin of Product

United States

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